7-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
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Overview
Description
The compound is a complex organic molecule that includes a 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl moiety . This moiety is part of a class of compounds known as benzoxazepines, which are heterocyclic compounds containing a benzene ring fused to an oxazepine ring (a seven-membered ring with one oxygen atom, one nitrogen atom, and five carbon atoms) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzoxazepine derivatives have been synthesized by a variety of methods . These methods include microwave heating to synthesize pyrimido-oxazepine analogs, cyclization of substituted isoindole derivatives to access isoindolo benzoxazinones and benzoxazepines, and esterification of biologically active salicylanilides with some N-protected amino acids to access some benzoxazepines .Properties
IUPAC Name |
9-[2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetyl]-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-20-13-19(26-18(20)24)7-4-8-22(14-19)17(23)12-21-9-10-25-16-6-3-2-5-15(16)11-21/h2-3,5-6H,4,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSKGEDBSHIHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCN(C2)C(=O)CN3CCOC4=CC=CC=C4C3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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